molecular formula C8H8FNO2 B13468687 4-Amino-5-fluoro-2-methylbenzoic acid

4-Amino-5-fluoro-2-methylbenzoic acid

Cat. No.: B13468687
M. Wt: 169.15 g/mol
InChI Key: PJWQRHXUOIWMOE-UHFFFAOYSA-N
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Description

4-Amino-5-fluoro-2-methylbenzoic acid is an organic compound with the molecular formula C8H8FNO2 It is a derivative of benzoic acid, featuring an amino group at the 4-position, a fluorine atom at the 5-position, and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-fluoro-2-methylbenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of a suitable precursor, such as 1-arylbenziodoxolones . The reaction conditions typically involve the use of a fluorinating agent, such as potassium fluoride, in the presence of a suitable solvent.

Another method involves the bromination of 3-amino-4-toluic acid, followed by esterification and a Sandmeyer reaction . This multi-step process yields the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-fluoro-2-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as potassium fluoride and solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation and reduction can produce different derivatives of the original compound.

Scientific Research Applications

4-Amino-5-fluoro-2-methylbenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-5-fluoro-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The amino and fluorine groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-5-fluoro-2-methylbenzoic acid is unique due to the presence of both an amino group and a fluorine atom on the benzoic acid ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

4-amino-5-fluoro-2-methylbenzoic acid

InChI

InChI=1S/C8H8FNO2/c1-4-2-7(10)6(9)3-5(4)8(11)12/h2-3H,10H2,1H3,(H,11,12)

InChI Key

PJWQRHXUOIWMOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)F)N

Origin of Product

United States

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